molecular formula C17H17NO4 B1192546 Col051

Col051

Cat. No.: B1192546
M. Wt: 299.326
InChI Key: YBTBRYSUGSUYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Col051 is a novel potent and selective inhibitor of the interaction between Hsp47 and collagen.

Scientific Research Applications

  • Cell Cycle and Apoptosis in Glioma Cells : Tsuchida et al. (1998) investigated the effects of the antitubulin agent colcemid, closely related to Col051, on human glioma cells. They used confocal laser microscopy and electron microscopy to observe apoptosis and alterations in chromatin structure in cells treated with colcemid, highlighting its potential in cancer research (Tsuchida et al., 1998).

  • Educational Technology in Electrical Engineering : The Colos project, as presented by Muller et al. (1995), developed interactive computer-aided teaching modules, including applications in electrical engineering. This project demonstrates the use of this compound in educational technology and its impact on learning processes (Muller, Mariaux, & Nicolas, 1995).

  • Genetic Research in Ophthalmology : Zenteno et al. (2014) utilized next-generation sequencing to uncover a mutation in COL4A1 associated with familial retinal arteriolar tortuosity, expanding the understanding of genetic factors in eye diseases (Zenteno et al., 2014).

  • Nanocrystals in Biomedical Applications : Parak et al. (2003) discussed the biomedical applications of colloidal nanocrystals, highlighting their synthesis and the conjugation with biological molecules for uses in cell imaging and drug delivery systems (Parak et al., 2003).

  • Interaction of BRCA1 and Rad51 in Cells : Research by Scully et al. (1997) revealed that BRCA1 and Rad51 colocalize in nuclear foci during the S phase of the cell cycle, suggesting a functional interaction in genome integrity control (Scully et al., 1997).

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.326

IUPAC Name

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde

InChI

InChI=1S/C17H17NO4/c19-12-15-10-14(11-16(17(15)20)18(21)22)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,20H,4-5,8-9H2

InChI Key

YBTBRYSUGSUYCS-UHFFFAOYSA-N

SMILES

O=CC1=CC(CCCCC2=CC=CC=C2)=CC([N+]([O-])=O)=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Col051;  Col-051;  Col 051

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Col051
Reactant of Route 2
Col051
Reactant of Route 3
Reactant of Route 3
Col051
Reactant of Route 4
Col051
Reactant of Route 5
Reactant of Route 5
Col051
Reactant of Route 6
Col051

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.